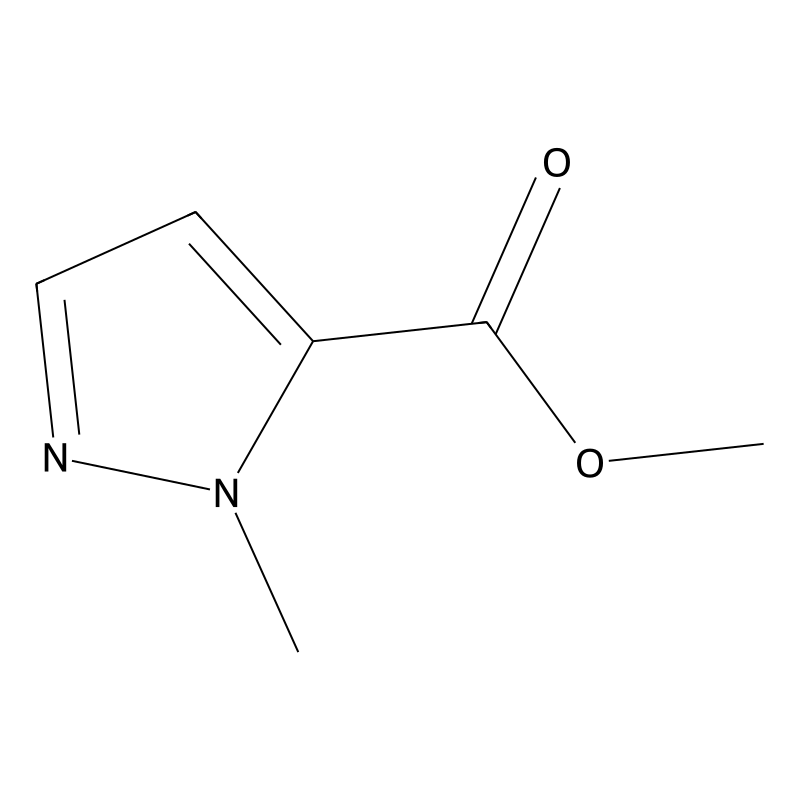methyl 1-methyl-1H-pyrazole-5-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry and Drug Discovery
Agrochemistry
Coordination Chemistry
Organometallic Chemistry
Photoredox Reactions
Antimicrobial Applications
Summary of the Application: Pyrazole derivatives, specifically those containing an N-triazole scaffold and pyrazole-5-carboxylate, have been investigated for their antimicrobial action .
Methods of Application or Experimental Procedures: The synthesis of these derivatives typically involves the reaction of the pyrazole derivative with a suitable triazole precursor . The resulting compound can then be tested for its antimicrobial activity against various bacteria and fungi .
Results or Outcomes: These pyrazole derivatives have shown antimicrobial action against three fungi as well as three gram-positive and gram-negative bacteria .
Methyl 1-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 140.14 g/mol. This compound is characterized by its pyrazole structure, where a methyl group is attached to the nitrogen atom at position 1, and a carboxylate group is present at position 5. It appears as a colorless to pale yellow liquid with a density of about 1.2 g/cm³ and has a boiling point of approximately 221.6 °C under standard atmospheric conditions .
Due to the lack of research on this specific compound, its mechanism of action is unknown. Pyrazole derivatives can exhibit various biological activities depending on the substituents on the ring. Some pyrazoles have been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties []. However, the specific effects of methyl 1-methyl-1H-pyrazole-5-carboxylate remain unexplored.
- Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield 1-methyl-1H-pyrazole-5-carboxylic acid and methanol.
- Alkylation: The nitrogen atom in the pyrazole ring can act as a nucleophile, allowing for alkylation reactions with various electrophiles.
- Condensation Reactions: It can react with aldehydes or ketones in the presence of acid catalysts to form corresponding pyrazole derivatives.
Research indicates that methyl 1-methyl-1H-pyrazole-5-carboxylate exhibits notable biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes involved in metabolic pathways. Its derivatives have shown promise in treating conditions such as diabetes and cancer due to their interaction with biological targets .
Several methods exist for synthesizing methyl 1-methyl-1H-pyrazole-5-carboxylate:
- Condensation Reaction: One common method involves the condensation of 1-methyl-1H-pyrazole with methyl chloroformate in the presence of a base like triethylamine.
- Carboxylation: Another approach is the carboxylation of 1-methylpyrazole using carbon dioxide under high pressure, followed by esterification with methanol.
- Multi-step Synthesis: Advanced synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations, to achieve higher yields and purity.
Methyl 1-methyl-1H-pyrazole-5-carboxylate finds applications in various fields:
- Agriculture: It is utilized as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides.
- Pharmaceuticals: Its derivatives are explored for their therapeutic potential against various diseases, including cancer and metabolic disorders.
- Chemical Research: It serves as a building block in organic synthesis for developing new compounds with desired biological activities.
Interaction studies have focused on understanding how methyl 1-methyl-1H-pyrazole-5-carboxylate interacts with biological macromolecules. These studies often employ techniques such as:
- Molecular Docking: To predict binding affinities with target proteins.
- Enzyme Inhibition Assays: To evaluate its effectiveness against specific enzymes related to disease pathways.
These investigations help elucidate its mechanism of action and potential therapeutic benefits.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant






